molecular formula C23H14F3N3O B2969847 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]chromen-2-imine CAS No. 313668-92-7

3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]chromen-2-imine

Cat. No. B2969847
CAS RN: 313668-92-7
M. Wt: 405.38
InChI Key: DENXOWMYLRSTQG-QYQHSDTDSA-N
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Description

The compound “3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]chromen-2-imine” is a complex organic molecule that contains a benzimidazole group, a trifluoromethylphenyl group, and a chromen-2-imine group . These groups are common in many pharmaceuticals and could potentially have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central chromen-2-imine ring. The benzimidazole and trifluoromethylphenyl groups could potentially form π-π stacking interactions, which could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating benzimidazole group . These groups could potentially influence the compound’s reactivity towards electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility . The benzimidazole group could potentially form hydrogen bonds, which could also influence the compound’s solubility and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Benzimidazoles are known to bind to various enzymes and receptors, including tubulin in parasites .

Safety and Hazards

As with any chemical compound, handling “3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]chromen-2-imine” would require proper safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3O/c24-23(25,26)15-7-5-8-16(13-15)27-22-17(12-14-6-1-4-11-20(14)30-22)21-28-18-9-2-3-10-19(18)29-21/h1-13H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENXOWMYLRSTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC(=C3)C(F)(F)F)O2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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